8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Overview
Description
“8-Methyl-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C7H8N4O . It has a molecular weight of 164.17 . The compound is also known as 8-methyl-7,8-dihydro-6 (5H)-pteridinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N4O/c1-11-3-6 (12)10-5-2-8-4-9-7 (5)11/h2,4H,3H2,1H3, (H,10,12) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available .Scientific Research Applications
Stability and Reactivity in Biological Systems
Research on 7,8-dihydropterins, which are related to 8-methyl-5,6,7,8-tetrahydropteridin-6-one, indicates that these compounds participate in crucial biological functions across living systems. They undergo autooxidation in air-equilibrated aqueous solutions, a process influenced by the chemical structure of the substituents. The study by Dántola et al. (2008) discusses the oxidation reactions of these compounds and their biological implications, suggesting that the stability and reactivity of such molecules could be critical in understanding their role in biological systems Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008.
Role in DNA Demethylation and Epigenetic Regulation
TET enzymes, which are involved in DNA demethylation, preferentially act on 5-methylcytosine (5mC) in DNA to convert it into 5-hydroxymethylcytosine (5hmC) and other oxidized derivatives. The studies by Hu et al. (2015) and Wu & Zhang (2017) provide insights into the substrate preference of TET enzymes and their role in active DNA demethylation, highlighting the potential regulatory functions of this compound and related compounds in epigenetic modifications Hu et al., 2015; Wu & Zhang, 2017.
Pharmacological Applications and Antiproliferative Activity
A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives was synthesized and evaluated for antiproliferative activity, revealing potential as anticancer agents. The study by Li et al. (2020) suggests that modifications of the tetrahydropteridin-6-one core, including the 8-methyl group, can lead to compounds with significant antiproliferative effects against various cancer cell lines, indicating their potential application in cancer therapy Li, Jian, Ma, Chen, Huo, Wang, He, You, & Zhao, 2020.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pteridines and their derivatives, which this compound belongs to, often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pteridines, possibly acting as a cofactor or inhibitor .
Biochemical Analysis
Biochemical Properties
8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropteridine reductase, an enzyme that catalyzes the reduction of dihydropteridines to tetrahydropteridines. This interaction is crucial for the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . Additionally, this compound may interact with other enzymes involved in the pteridine biosynthesis pathway, influencing the overall metabolic flux.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a critical signaling molecule . By modulating nitric oxide levels, this compound can impact processes such as vasodilation, immune response, and neurotransmission.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of dihydropteridine reductase, inhibiting its activity and affecting the regeneration of tetrahydrobiopterin . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, as these neurotransmitters’ synthesis depends on tetrahydrobiopterin as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance the activity of enzymes such as nitric oxide synthase, leading to beneficial effects on vascular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in the pteridine biosynthesis pathway. It interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, influencing the levels of tetrahydrobiopterin and other pteridine derivatives . These interactions can affect metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and other physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via pteridine transporters, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific cellular compartments, modulating its interactions with other biomolecules.
Properties
IUPAC Name |
8-methyl-5,7-dihydropteridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLPCDIRNPSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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